molecular formula C15H13NO2 B3021264 9-ethyl-9H-carbazole-3-carboxylic acid CAS No. 57102-98-4

9-ethyl-9H-carbazole-3-carboxylic acid

Cat. No.: B3021264
CAS No.: 57102-98-4
M. Wt: 239.27 g/mol
InChI Key: QZQNANUJNRAGPZ-UHFFFAOYSA-N
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Description

9-ethyl-9H-carbazole-3-carboxylic acid: is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-ethyl-9H-carbazole-3-carboxylic acid typically involves the alkylation of carbazole followed by carboxylation. One common method involves the reaction of carbazole with ethyl iodide in the presence of a base to form 9-ethylcarbazole. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 9-ethyl-9H-carbazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 9-ethyl-9H-carbazole-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various carbazole derivatives, which are important in the development of organic semiconductors and light-emitting diodes (LEDs) .

Biology and Medicine: In biological research, this compound has been studied for its potential antitumor properties. It has shown activity against melanoma cells by reactivating the p53 pathway, leading to increased apoptosis and reduced cell proliferation .

Industry: The compound is used in the production of dyes and pigments due to its stable aromatic structure. It is also employed in the manufacture of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 9-ethyl-9H-carbazole-3-carboxylic acid in biological systems involves the reactivation of the p53 pathway. The compound enhances the phosphorylation of p53 at Ser15, leading to increased apoptosis in melanoma cells. This process is associated with the upregulation of caspase activities and the activation of p38-MAPK and c-Jun N-terminal kinase (JNK) pathways .

Comparison with Similar Compounds

  • 9-methyl-9H-carbazole-3-carboxylic acid
  • 9-ethyl-9H-carbazole-3-carbaldehyde
  • 3-amino-9-ethylcarbazole

Comparison: 9-ethyl-9H-carbazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, 9-methyl-9H-carbazole-3-carboxylic acid has a methyl group instead of an ethyl group, leading to differences in reactivity and solubility. Similarly, 9-ethyl-9H-carbazole-3-carbaldehyde has an aldehyde group instead of a carboxylic acid group, affecting its chemical behavior and applications .

Properties

IUPAC Name

9-ethylcarbazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15(17)18)7-8-14(12)16/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQNANUJNRAGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284145
Record name 9-Ethyl-9H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57102-98-4
Record name 9-Ethyl-9H-carbazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57102-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Ethyl-9H-carbazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g of N-ethylcarbazole-3-carboxaldehyde was dissolved in 1 L of acetone, and the solution was added with 70.6 g of potassium permanganate under ice cooling, stirred for 3 hours, then added with 100 mL of methanol and filtered. The filtrate was evaporated under reduced pressure, and the residue was dissolved in aqueous sodium hydrogencarbonate. Then, the solution was made acidic by adding concentrated hydrochloric acid, and the deposited precipitates were collected to obtain 33 g of N-ethylcarbazole-3-carboxylic acid.
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50 g
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1 L
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70.6 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 9-Ethyl-9H-carbazole-3-carbaldehyde (Aldrich, 5.0 g, 22.39 mmol) in acetone (100 ml) at 70° C. under nitrogen was added dropwise a solution of KMnO4 (4.74 g, 30.00 mmol) in H2O (100 ml) slowly over 1 hour. When the reaction was complete the reaction mixture was filtered through celite, the celite pad washed with H2O/acetone, and the filtrate washed with ether. The aqueous layer was then acidified to pH 2 with aqueous HCl, and the white precipitate filtered and dried under vacuum to afford the desired product (4.05 g, 76% yield). MS m/z @ 240 (m+1).
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5 g
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4.74 g
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100 mL
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100 mL
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Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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